molecular formula C17H18N4O2 B12248197 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole

Cat. No.: B12248197
M. Wt: 310.35 g/mol
InChI Key: ZNOONGMDAVYVAA-UHFFFAOYSA-N
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Description

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole is a heterocyclic compound that contains both oxadiazole and benzoxazole moieties. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, in particular, is associated with various pharmacological properties, making this compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine and benzoxazole moieties. One efficient method for synthesizing oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a solvent like DMSO . This reaction can be carried out at ambient temperature, making it convenient and efficient.

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, some oxadiazole derivatives have been shown to inhibit carbonic anhydrase isoforms, which are involved in various physiological processes . The compound may also interact with other molecular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole is unique due to the combination of the oxadiazole and benzoxazole rings, which may result in synergistic effects and enhanced biological activities. This combination makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C17H18N4O2/c1-2-4-14-13(3-1)18-17(22-14)21-9-7-12(8-10-21)16-20-19-15(23-16)11-5-6-11/h1-4,11-12H,5-10H2

InChI Key

ZNOONGMDAVYVAA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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